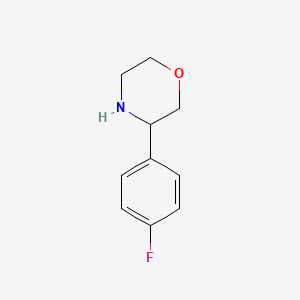

3-(4-Fluorophenyl)morpholine

Übersicht

Beschreibung

3-(4-Fluorophenyl)morpholine is an organic compound that features a morpholine ring substituted with a 4-fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)morpholine typically involves the reaction of 4-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under basic conditions to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-Fluorophenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenylmorpholines.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-Fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the morpholine ring provides structural stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Morpholine: A simpler analog without the fluorophenyl substitution.

4-Fluoroaniline: A precursor in the synthesis of 3-(4-Fluorophenyl)morpholine.

Aprepitant: A compound with a similar morpholine core used as an antiemetic.

Uniqueness: this compound is unique due to the presence of both the morpholine ring and the fluorophenyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.

Biologische Aktivität

3-(4-Fluorophenyl)morpholine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12FNO

- Molecular Weight : 183.21 g/mol

- CAS Number : 1185045-95-7

The compound features a morpholine ring substituted with a para-fluorophenyl group, which enhances its lipophilicity and biological activity. The fluorine atom is known to influence the electronic properties of the molecule, potentially increasing its binding affinity to various biological targets.

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. The fluorophenyl group is believed to enhance binding affinity, while the morpholine moiety contributes to the compound's stability and solubility in biological systems. This dual functionality allows it to modulate various biochemical pathways effectively.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. A study evaluated several synthesized Schiff bases derived from this compound against various microbial strains. The results indicated significant antibacterial activity, particularly against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound derivative | Bacillus subtilis | < 50 | |

| This compound derivative | Pseudomonas aeruginosa | < 30 | |

| Ciprofloxacin | Pseudomonas aeruginosa | 50 |

Cytotoxicity and Apoptosis Induction

In cellular studies, 3-(4-fluorophenyl)-propenone, a related compound, was shown to induce apoptosis in Spodoptera frugiperda (Sf9) cells. The study reported an IC50 value of approximately 35 μM, indicating significant cytotoxicity. Mechanistic investigations revealed that treatment led to increased caspase-3 activity and loss of mitochondrial membrane potential, hallmark indicators of apoptosis .

Case Studies

- Antimicrobial Efficacy : A series of novel Schiff bases synthesized from this compound were tested for their antimicrobial properties. The study highlighted that modifications on the phenyl ring significantly influenced activity, suggesting structure-activity relationships that could guide future drug design .

- Cell Viability Assays : In experiments assessing the toxicity of related compounds, it was found that exposure to concentrations as low as 25 μM resulted in marked cell death through apoptotic pathways in Sf9 cells. This underscores the potential use of these compounds as therapeutic agents targeting cancer cells .

Research Applications

The unique properties of this compound make it a valuable compound in various fields:

- Pharmaceutical Development : It serves as a building block for synthesizing drugs targeting neurological disorders and other conditions.

- Biochemical Research : Utilized in studying receptor interactions and enzyme activities, aiding in understanding complex biological pathways.

- Material Science : Employed in formulating specialty polymers and coatings with enhanced durability .

Eigenschaften

IUPAC Name |

3-(4-fluorophenyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURZDWDKDQRYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017396-52-9 | |

| Record name | 3-(4-fluorophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common synthetic approaches to obtain 3-(4-Fluorophenyl)morpholine?

A1: Several synthetic routes have been explored for this compound, often aiming for specific stereoisomers crucial for pharmaceutical activity. Two prominent approaches are:

- Cyclization and Reduction: Starting with 2-(4-fluorophenyl)acetonitrile, a series of cyclization, oxidation, and reduction steps lead to the desired morpholine structure [, ]. This method is favored for its simplicity and lower environmental impact.

- Grignard Addition and Hydrogenation: A highly stereoselective method involves the Grignard addition of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy] magnesium bromide to a morpholinone derivative, followed by hydrogenation [, ]. This approach offers good control over stereochemistry, a critical factor in drug efficacy.

Q2: How does the stereochemistry of this compound derivatives influence their activity?

A: The stereochemistry of this compound derivatives plays a crucial role in their binding affinity and selectivity towards targets like the NK1 receptor. In aprepitant, the (2R,3S) configuration of the morpholine ring is essential for optimal interaction with the receptor [, ]. Modifications altering this stereochemistry can significantly impact the compound's potency and selectivity.

Q3: What challenges are encountered during the synthesis of this compound derivatives, and how are they addressed?

A: One challenge in synthesizing these compounds lies in controlling the stereochemistry during key reactions like Grignard addition and hydrogenation. Researchers have discovered that factors like pH significantly impact the stability and reactivity of intermediates, ultimately influencing the final product's stereochemical outcome []. Careful optimization of reaction conditions, including pH control and catalyst selection, is vital to ensure high stereoselectivity. Additionally, the hydrogenation step can exhibit unusual kinetics, with the potential for impurity formation []. Detailed kinetic studies have been conducted to understand and mitigate this issue, leading to improved reaction control and product purity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.